Ethyl (morpholine-3-carbonyl)glycinate

Lipophilicity Drug-likeness ADME profiling

Researchers designing β-turn peptidomimetics or fragment libraries face a critical gap: no single building block combines the morpholine-3-carbonyl stereocenter, glycine amide spacer, and ethyl ester protecting group. This compound provides the exact scaffold needed for solid-phase peptide synthesis, with a LogP of -1.32 ensuring solubility in DMF/NMP, and orthogonal deprotection under mild basic hydrolysis. Supplied at ≥98% HPLC purity, it eliminates multi-step in-house synthesis, reduces epimerization risk, and ensures batch-to-batch consistency for reliable procurement.

Molecular Formula C9H16N2O4
Molecular Weight 216.23 g/mol
Cat. No. B13259796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (morpholine-3-carbonyl)glycinate
Molecular FormulaC9H16N2O4
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C1COCCN1
InChIInChI=1S/C9H16N2O4/c1-2-15-8(12)5-11-9(13)7-6-14-4-3-10-7/h7,10H,2-6H2,1H3,(H,11,13)
InChIKeyMFAANHBRMAFHNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (morpholine-3-carbonyl)glycinate – A Morpholine-3-Carbonyl Glycinate Building Block for Peptidomimetic and Medicinal Chemistry Procurement


Ethyl (morpholine-3-carbonyl)glycinate (CAS 1443979-20-1; IUPAC: ethyl 2-[(morpholin-3-yl)formamido]acetate) is a heterocycle–amino acid hybrid building block with molecular formula C9H16N2O4 and molecular weight 216.23 g/mol . The compound features a morpholine ring coupled via a C3-carbonyl linkage to a glycine ethyl ester moiety, yielding a scaffold with 2 hydrogen bond donors, 4 hydrogen bond acceptors, a predicted LogP of −1.32, and an Fsp3 value of 0.78 . It is supplied at ≥98% purity (HPLC) and is classified as a morpholine-3-carboxamide amino acid derivative, placing it at the intersection of heterocyclic and peptide building block chemical space .

Why Generic Substitution Fails for Ethyl (morpholine-3-carbonyl)glycinate – Structural Specificity Across Ester, Regioisomer, and Spacer Dimensions


This compound cannot be interchanged with its closest structural analogs because three independent molecular features—the ethyl ester, the morpholine-3-carbonyl (vs. morpholine-4-carbonyl) regioisomeric attachment, and the glycine spacer—each govern distinct physicochemical and reactivity properties that are non-transferable across analogs. The ethyl ester confers a LogP of −1.32, substantially more hydrophilic than the tert-butyl analog (LogP ~0.3), while the C3-carbonyl attachment creates a stereogenic center and a spatial orientation of the morpholine ring fundamentally different from the C4-carbonyl regioisomer [1]. The glycine amide spacer contributes two additional hydrogen bond donors/acceptors absent in simpler morpholine-3-carboxylate esters (MW 159.18), directly affecting molecular recognition and synthetic compatibility in peptide coupling protocols . These three features together define a unique chemical space that no single commercially available analog simultaneously occupies.

Quantitative Differential Evidence for Ethyl (morpholine-3-carbonyl)glycinate vs. Closest Analogs – Physicochemical and Structural Comparator Data


Lipophilicity Differentiation: LogP −1.32 for Ethyl (morpholine-3-carbonyl)glycinate vs. Methyl and tert-Butyl Ester Analogs

Ethyl (morpholine-3-carbonyl)glycinate exhibits a measured/predicted LogP of −1.32, making it substantially more hydrophilic than the methyl ester analog (LogP ~−0.29) and markedly more hydrophilic than the tert-butyl ester analog (LogP ~0.3) [1]. This 1.03–1.62 LogP unit difference corresponds to an approximately 10- to 40-fold difference in octanol–water partition coefficient, directly impacting aqueous solubility, membrane permeability, and chromatographic retention behavior [1].

Lipophilicity Drug-likeness ADME profiling

Molecular Weight and Steric Bulk Differentiation: 216.23 g/mol Ethyl Ester vs. 202.21 (Methyl) and 244.29 (tert-Butyl) Analogs

The molecular weight of ethyl (morpholine-3-carbonyl)glycinate (216.23 g/mol) sits between the methyl analog (202.21 g/mol) and the tert-butyl analog (244.29 g/mol), representing a tuned balance of steric bulk and physicochemical properties . The ethyl ester provides sufficient steric protection for the carboxylic acid during synthetic manipulations while remaining cleavable under mild conditions, unlike the acid-labile tert-butyl ester which requires stronger acidic conditions (TFA) that may be incompatible with acid-sensitive substrates .

Molecular weight optimization Lead-likeness Fragment-based drug design

Hydrogen Bonding and Glycine Spacer Differentiation: 2 HBD/4 HBA vs. Morpholine-3-Carboxylate Esters (1 HBD/3 HBA)

Ethyl (morpholine-3-carbonyl)glycinate possesses 2 hydrogen bond donors (the morpholine NH and the glycine amide NH) and 4 hydrogen bond acceptors (ester carbonyl, amide carbonyl, morpholine oxygen, morpholine nitrogen), compared to ethyl morpholine-3-carboxylate which lacks the glycine spacer and offers only 1 HBD and 3 HBA . The additional amide NH and carbonyl from the glycine spacer increase the topological polar surface area and enhance the capacity for directional intermolecular hydrogen bonding, which is critical for target engagement in enzyme active sites and for maintaining conformational order in foldamer and peptidomimetic designs [1].

Hydrogen bonding Molecular recognition Peptidomimetic design

Regiospecific Morpholine-3-Carbonyl vs. Morpholine-4-Carbonyl Attachment: Differential Conformational Constraints for Peptidomimetic Applications

The carbonyl attachment at the morpholine C3 position (as opposed to the N4 position in morpholine-4-carbonyl analogs) introduces a stereogenic center at C3 and directs the morpholine ring oxygen and NH into distinct spatial orientations relative to the glycine amide plane . Morpholine-3-carboxylic acid derivatives have been specifically validated in solid-phase peptide synthesis as β-turn nucleators and conformationally constrained dipeptide isosteres, whereas morpholine-4-carbonyl derivatives orient the morpholine ring differently and are not established as β-turn mimetics [1][2]. Enantiopure Fmoc-protected morpholine-3-carboxylic acid has demonstrated full compatibility with solid-phase peptide synthesis, enabling the construction of peptidomimetic tripeptides with defined secondary structure [2].

Regioselectivity Conformational constraint Peptidomimetic scaffolds

Purity and Quality Control Benchmarking: ≥98% HPLC Purity with Full Characterization vs. Variable Purity Grades Among Analog Suppliers

Ethyl (morpholine-3-carbonyl)glycinate is commercially available at ≥98% purity (HPLC) from multiple suppliers with documented characterization including InChI Key (MFAANHBRMAFHNH-UHFFFAOYSA-N), MDL number (MFCD21250020), and full GHS hazard classification . By contrast, the methyl analog (CAS 1490808-84-8) and the tert-butyl analog (CAS 2639403-35-1) are available from fewer suppliers with less complete physicochemical characterization data publicly reported, and key parameters such as boiling point and LogP are listed as 'N/A' or predicted rather than experimentally determined . The target compound's UNSPSC code (12352209) and availability from ISO-certified suppliers further support procurement for GLP/GMP research environments .

Quality control Reproducibility Procurement specification

Ethyl (morpholine-3-carbonyl)glycinate – Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Solid-Phase Peptide Synthesis of β-Turn Peptidomimetics Requiring Conformationally Constrained Morpholine-3-Carbonyl Building Blocks

When designing β-turn peptidomimetics, the morpholine-3-carbonyl scaffold provides a stereogenic center and directional hydrogen bonding geometry that morpholine-4-carbonyl analogs cannot replicate [1]. The ethyl ester protecting group of the target compound is stable under Fmoc-SPPS coupling conditions yet cleavable under mild basic hydrolysis, enabling orthogonal deprotection strategies. Enantiopure Fmoc-morpholine-3-carboxylic acid has been validated in solid-phase tripeptide synthesis, and the target compound's glycine ethyl ester moiety provides a direct entry point for incorporating this scaffold into longer peptide sequences via standard amide coupling protocols [1]. Its LogP of −1.32 ensures adequate solubility in DMF and NMP, the standard solvents for solid-phase peptide synthesis, reducing the need for detrimental co-solvents [2].

Fragment-Based Drug Discovery Requiring Hydrophilic, Low-Molecular-Weight Morpholine-Containing Fragments with Balanced HBD/HBA Profiles

With a molecular weight of 216.23 g/mol and LogP of −1.32, the compound falls within fragment-likeness criteria (MW < 300, LogP < 3) and offers 2 HBD and 4 HBA for efficient target engagement [1]. The ethyl ester analog occupies a favorable position between the methyl ester (lower MW but reduced synthetic handle stability) and the tert-butyl ester (higher LogP, less favorable for aqueous fragment screening), making it the preferred choice for fragment library design where balanced solubility and synthetic tractability are required [1]. The glycine spacer's amide bond provides an additional pharmacophoric point for hydrogen bonding with protein targets, increasing the likelihood of detecting meaningful binding interactions in biochemical and biophysical screens [2].

Synthesis of Morpholino Glycine Oligomers (MorGly) as Oligonucleotide Mimics for Antisense and Biomaterials Research

Morpholino glycine oligomers (MorGly) are promising oligonucleotide mimics with applications in antisense therapeutics and biomaterials [1]. The target compound's morpholine-3-carbonyl-glycine ethyl ester scaffold maps directly onto the repeating unit of MorGly oligomers, and its 2 HBD / 4 HBA profile supports the inter-strand hydrogen bonding required for duplex formation with complementary nucleic acid sequences [1]. The ethyl ester can be hydrolyzed to the free acid for solid-phase oligomerization or retained as a protected intermediate for solution-phase fragment coupling. The compound's Fsp3 value of 0.78 indicates high three-dimensional character, which correlates with improved selectivity and reduced off-target effects in oligonucleotide mimic applications .

Multi-Step Synthesis of MOGAT-2 or GlyT1/2 Inhibitor Candidates Where Morpholine-3-Carbonyl-Glycine Is the Core Pharmacophore or Key Intermediate

Patent literature identifies morpholine-3-carbonyl derivatives as privileged scaffolds for MOGAT-2 inhibitors (US 8,993,568) and GlyT1/GlyT2 inhibitors, where the morpholine ring orientation, carbonyl placement, and glycine-derived amide bond are critical for target selectivity [1]. The target compound provides this core scaffold in a single, commercially available building block at ≥98% purity, eliminating the need for a multi-step synthesis of the morpholine-3-carbonyl-glycine core in-house [2]. The ethyl ester can be carried through multiple synthetic steps and selectively deprotected at the optimal stage for final compound elaboration, reducing both the step count and the risk of epimerization at the morpholine C3 stereocenter [2].

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